physical and chemical properties of 3-(1,3-Dioxan-2-YL)propanoic acid
physical and chemical properties of 3-(1,3-Dioxan-2-YL)propanoic acid
An In-depth Technical Guide to 3-(1,3-Dioxan-2-YL)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the (CAS No. 774605-67-3). As a bifunctional molecule, it incorporates a carboxylic acid and a protected aldehyde in the form of a 1,3-dioxane acetal. This unique structure makes it a valuable intermediate in complex organic syntheses, particularly within pharmaceutical and fine chemical development. This document details its molecular identity, physicochemical properties, reactivity, spectroscopic signature, and protocols for its analysis, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Identity
3-(1,3-Dioxan-2-YL)propanoic acid is characterized by a propanoic acid backbone where the terminal carbon is masked as a cyclic acetal with 1,3-propanediol. This strategic protection allows for selective chemical transformations at the carboxylic acid terminus without interference from a highly reactive aldehyde group.
Caption: Molecular Structure of 3-(1,3-Dioxan-2-YL)propanoic acid
The fundamental identifiers and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 774605-67-3 | [1] |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Physical Form | White Solid | |
| Purity | ≥97% (Typical) | |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Chemical Properties and Reactivity
The reactivity of 3-(1,3-Dioxan-2-YL)propanoic acid is governed by its two primary functional groups: the carboxylic acid and the 1,3-dioxane acetal.
The Dioxane Acetal: A pH-Controlled Protecting Group
The 1,3-dioxane ring serves as a robust protecting group for the latent aldehyde. This acetal linkage is highly stable under neutral and basic conditions, allowing for a wide range of transformations on the carboxylic acid moiety without affecting the protected aldehyde.
Causality: The stability arises from the electron-donating nature of the acetal oxygens, which destabilizes the transition state for nucleophilic attack at the acetal carbon. However, under acidic conditions, protonation of one of the oxygen atoms initiates a facile hydrolysis mechanism, regenerating the parent aldehyde and 1,3-propanediol. This pH-dependent lability is the cornerstone of its utility in multi-step synthesis.
Caption: Acid-Catalyzed Hydrolysis of the Dioxane Acetal
Carboxylic Acid Reactivity
The propanoic acid tail is amenable to standard carboxylic acid chemistry, including:
-
Esterification: Reaction with alcohols under acidic catalysis.
-
Amide Formation: Coupling with amines using standard reagents like DCC or EDC.
-
Reduction: Conversion to the corresponding alcohol using reducing agents like LiAlH₄ or boranes.
The stability of the dioxane ring to these conditions (provided they are not strongly acidic) is critical for synthetic planning.
Stability and Handling
The compound is generally stable under normal storage conditions.[2] However, contact with strong acids should be avoided to prevent premature deprotection of the acetal.[2] It is also incompatible with strong oxidizing agents.[3] For long-term storage, maintaining an inert atmosphere at 2-8°C is recommended to ensure chemical integrity.[1]
Spectroscopic Profile
While a dedicated public spectrum for this specific molecule is not available, its structure allows for a reliable prediction of its key spectroscopic features based on the well-established principles of its constituent functional groups.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton environment. Key resonances would include a broad singlet for the acidic proton of the carboxylic acid (typically >10 ppm), a triplet for the acetal proton (CH), and a series of multiplets for the methylene protons of the propanoic chain and the dioxane ring. The integration of these signals would correspond to the number of protons in each environment.[4]
-
¹³C NMR: The carbon spectrum should display 6 unique signals, corresponding to the carbonyl carbon, the acetal carbon, and the four distinct methylene carbons in the structure. The carbonyl carbon would appear furthest downfield (>170 ppm), followed by the acetal carbon (~100-110 ppm).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive signature for the functional groups. Expected peaks include a very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp and strong C=O stretch (1700-1725 cm⁻¹), and prominent C-O stretching bands from the acetal and carboxylic acid moieties (1000-1300 cm⁻¹).[6]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of 160. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z 45) or cleavage of the dioxane ring.
Experimental Protocol: Purity Assessment by Acid-Base Titration
The purity of 3-(1,3-Dioxan-2-YL)propanoic acid can be reliably determined by titration, a self-validating method that relies on the stoichiometry of the acid-base neutralization reaction.
Objective: To determine the purity of a sample by titrating the carboxylic acid group with a standardized solution of sodium hydroxide.
Materials:
-
3-(1,3-Dioxan-2-YL)propanoic acid sample
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Analytical balance
-
50 mL burette
-
250 mL Erlenmeyer flasks
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the acid into a 250 mL Erlenmeyer flask.
-
Dissolution: Add ~50 mL of deionized water to the flask and swirl to dissolve the sample completely. Gentle warming may be applied if necessary.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titration Setup: Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Titration: Titrate the acid solution with the NaOH solution, swirling the flask continuously. The endpoint is reached when the solution turns a faint, persistent pink color.
-
Recording: Record the final volume of NaOH used.
-
Replication: Repeat the titration at least two more times for precision.
Calculation:
Purity (%) = (V_NaOH × M_NaOH × MW_acid) / (m_sample × 1000) × 100
Where:
-
V_NaOH = Volume of NaOH used (mL)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_acid = Molecular weight of the acid (160.17 g/mol )
-
m_sample = Mass of the sample (g)
Caption: Workflow for Purity Determination by Titration
Applications in Research and Drug Development
3-(1,3-Dioxan-2-YL)propanoic acid is primarily utilized as a versatile building block in organic synthesis.[7] Its bifunctional nature, combined with the orthogonal reactivity of its functional groups, makes it an ideal starting material for constructing complex molecular architectures. In drug development, it can be used to introduce a protected aldehyde functionality into a larger molecule, which can then be deprotected and used for further elaboration, such as forming Schiff bases or undergoing reductive amination to build side chains or link molecular fragments.[7]
Safety and Handling
This compound is classified as hazardous and requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[1]
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Physics & Maths Tutor. 4.10 - 4.11 Organic Synthesis and Structure Determination.rtf. [Link]
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Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
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PubChem. 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester. [Link]
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Ataman Kimya. 3-THIOPROPIONIC ACID. [Link]
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